5-(Heptylsulfonylamino)pyridine-2-sulfonamide
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Overview
Description
5-(Heptylsulfonylamino)pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with heptylsulfonylamino and sulfonamide groups, making it a valuable molecule in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptylsulfonylamino)pyridine-2-sulfonamide typically involves the following steps:
Formation of Heptylsulfonyl Chloride: Heptylsulfonyl chloride can be prepared by reacting heptane with chlorosulfonic acid under controlled conditions.
Amination Reaction: The heptylsulfonyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 5-(Heptylsulfonylamino)pyridine.
Sulfonamide Formation: The final step involves the reaction of 5-(Heptylsulfonylamino)pyridine with a sulfonamide reagent, such as sulfonyl chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Heptylsulfonylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
5-(Heptylsulfonylamino)pyridine-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Heptylsulfonylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonamide: Lacks the heptylsulfonyl group, making it less hydrophobic.
Heptylsulfonylamino derivatives: Similar structure but with different substituents on the pyridine ring.
Sulfonamide-based indole analogs: Share the sulfonamide group but have an indole ring instead of pyridine
Uniqueness
5-(Heptylsulfonylamino)pyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The heptylsulfonyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
5-(heptylsulfonylamino)pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-2-3-4-5-6-9-20(16,17)15-11-7-8-12(14-10-11)21(13,18)19/h7-8,10,15H,2-6,9H2,1H3,(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTGSXMWBWTEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)NC1=CN=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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